molecular formula C8H2BrClF4O B1381312 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 1695359-94-4

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B1381312
M. Wt: 305.45 g/mol
InChI Key: YHJAXGCGUHHHOJ-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one”. However, related compounds such as “(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone” and “4-Bromo-3-chloro-2-fluorophenylboronic acid” have been synthesized23.



Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” is not readily available. However, the molecular formula of a similar compound, “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,3,3,3-pentafluoro-1-propanone”, is C9H2BrClF6O1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” are not readily available. However, a similar compound, “1-(4-Bromo-3-chloro-2-fluorophenyl)-4,4-dimethylcyclohexanol”, has a boiling point of 395.8±42.0 °C and a density of 1.422±0.06 g/cm35.


Scientific Research Applications

Synthetic Applications

  • Building Blocks for Fluorine Compounds : Compounds similar to "1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one" can be used as building blocks in the synthesis of various fluorine-containing compounds. For instance, 1-bromo-1-chloro-2,2,2-trifluoroethane, a related compound, has been utilized in synthetic pathways to prepare numerous compounds containing fluorine and particularly the trifluoromethyl (CF3) group through organometallic and free radical reactions (Dmowski, 2011).

  • Electrooptical Properties : Derivatives of fluorophenyl compounds, including those with structural similarities to the compound , have been reported to exhibit significant electrooptical properties. These properties make them candidates for use in liquid crystal displays and other electronic applications. For example, certain alkylphenyl compounds with fluorine, chloro, and bromo substituents have demonstrated large nematic ranges and useful electrooptical properties when mixed with cyanobiphenyls (Gray & Kelly, 1981).

  • Synthesis of Novel Sulfides : The fluorinated compound may also find utility in the synthesis of novel sulfides, which are valuable in medicinal chemistry and as intermediates for further chemical transformations. A method has been described for synthesizing a variety of 1-chloro-2,2,2-trifluoroethyl sulfides using a similar compound, 1-bromo-1-chloro-2,2,2-trifluoroethane, in the presence of various thiols, showcasing the potential versatility of such fluorinated compounds in synthetic chemistry (Pustovit et al., 2010).

Safety And Hazards

The safety and hazards of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” are not known. However, related compounds have safety information available23.


Future Directions

There is no specific information available on the future directions of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one”. However, related compounds have been studied for their antimicrobial and anticancer properties4, suggesting potential future directions in these areas.


Please note that this information is based on the available data and there might be more recent studies or data related to “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” that are not included in this analysis.


properties

IUPAC Name

1-(4-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF4O/c9-4-2-1-3(6(11)5(4)10)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJAXGCGUHHHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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